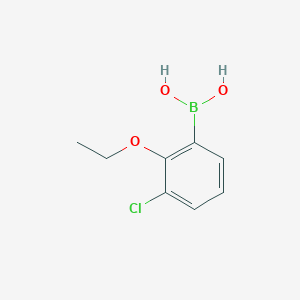

3-Chloro-2-ethoxyphenylboronic acid

説明

Significance of Arylboronic Acids in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. avantorsciences.com This process allows chemists to devise logical and efficient synthetic routes. Arylboronic acids are cornerstone reagents in this strategic approach due to their stability, low toxicity, and, most importantly, their predictable and high-yielding reactivity in forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. ndpharmabiotech.netambeed.comscribd.com

The most prominent application of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method that couples an organoboron compound with an organohalide using a palladium catalyst. scribd.com In the context of retrosynthesis, a biaryl bond, a common motif in pharmaceuticals and functional materials, can be "disconnected" to reveal an arylboronic acid and an aryl halide as the corresponding synthons, or synthetic equivalents. This disconnection is highly reliable because the forward reaction is well-understood and tolerates a wide variety of functional groups. scribd.com

The stability and ease of handling of arylboronic acids, which are often crystalline solids, make them ideal intermediates in multi-step syntheses. ambeed.com Their utility extends beyond Suzuki coupling to other transformations, including Chan-Lam coupling for C-N and C-O bond formation and additions to aldehydes and imines, further broadening their strategic value in planning the synthesis of complex targets. ndpharmabiotech.netbldpharm.com

Academic Relevance of 3-Chloro-2-ethoxyphenylboronic Acid as a Synthetic Precursor

This compound is a specialized reagent whose value lies in its unique substitution pattern. The presence of chloro, ethoxy, and boronic acid groups on the phenyl ring makes it a valuable precursor for introducing this specific trifunctional moiety into larger, more complex molecules. Its commercial availability from suppliers of fine chemicals and building blocks for the pharmaceutical and agrochemical industries underscores its utility in research and development. ndpharmabiotech.netkanto.co.jpbldpharm.com

The primary academic and industrial application of this compound is as a coupling partner in Suzuki-Miyaura reactions. kanto.co.jp This allows for the strategic installation of the 3-chloro-2-ethoxyphenyl group onto a variety of molecular scaffolds. The chlorine and ethoxy substituents can influence the electronic properties, conformation, and lipophilicity of the final molecule, which are critical parameters in the design of biologically active compounds. For instance, chlorine atoms are known to be present in over 250 FDA-approved drugs, where they can modulate metabolic stability and binding affinity. bldpharm.com While specific, publicly documented syntheses employing this compound are not widespread, its availability points to its use in proprietary drug discovery programs and as a building block for creating libraries of compounds for screening.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₀BClO₃ |

| Molecular Weight | 200.43 g/mol |

| Appearance | White to off-white solid |

| SMILES Code | OB(C1=CC=CC(Cl)=C1OCC)O |

| MDL Number | MFCD31806014 |

Note: Data corresponds to the 3-Chloro-2-ethoxyphenyl isomer. The related 3-Chloro-4-ethoxyphenylboronic acid isomer (CAS: 279261-81-3) is more commonly cited in chemical databases. researchgate.net

Overview of Research Trajectories for Arylboronic Acid Derivatives

The field of arylboronic acid chemistry is dynamic and continues to expand far beyond its initial applications. Researchers are actively exploring new frontiers, pushing the boundaries of what these versatile reagents can achieve.

One major research trajectory involves expanding the scope of coupling reactions. While the Suzuki-Miyaura reaction is mature, efforts are ongoing to develop more robust catalytic systems for coupling challenging substrates, such as less reactive aryl chlorides, or for performing reactions under milder, more environmentally benign conditions. scribd.com Furthermore, arylboronic acids are being utilized in novel transformations, including oxidative coupling reactions that can proceed via aryl radical intermediates, opening up new pathways for bond formation. kanto.co.jpresearchgate.net

Another significant area of research is the use of arylboronic acids themselves as catalysts. Certain electron-deficient arylboronic acids have been shown to catalyze a range of reactions, such as amidations and dehydrative C-C bond formations, offering a metal-free alternative to traditional methods.

Finally, the applications of arylboronic acid derivatives are extending beyond organic synthesis into materials science and medicinal chemistry. bldpharm.com They are used to construct supramolecular architectures and advanced polymers. In medicinal chemistry, the boronic acid functional group itself is recognized as a key pharmacophore. The approval of drugs like bortezomib, a proteasome inhibitor containing a boronic acid moiety, has spurred intense research into the development of new boron-containing therapeutics. ambeed.com This has led to the exploration of a vast chemical space of substituted arylboronic acids to optimize biological activity and drug-like properties.

特性

IUPAC Name |

(3-chloro-2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZYDDNGXRTUTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)OCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 2 Ethoxyphenylboronic Acid

Mechanistic Considerations in the Borylation of Aryl Halides for 3-Chloro-2-ethoxyphenylboronic Acid Synthesis

The synthesis of arylboronic acids from aryl halides is a cornerstone of modern organic chemistry, typically proceeding through a transition metal-catalyzed cross-coupling reaction. The most common mechanism, particularly with palladium catalysts, involves a catalytic cycle. This cycle is initiated by the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). This is followed by a transmetalation step with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The cycle concludes with a reductive elimination step that releases the desired arylboronic ester and regenerates the active catalyst.

For a substrate like a dihalogenated 2-ethoxybenzene, the relative reactivity of the different carbon-halogen bonds becomes a critical factor in achieving selective synthesis.

Direct Borylation Approaches to this compound

Direct C-H borylation has emerged as a powerful and atom-economical method for preparing arylboronic acids, avoiding the need for pre-functionalized aryl halides.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the direct borylation of aromatic C-H bonds. nih.govrsc.orgnih.gov Iridium complexes, often used in combination with specific ligands like tetramethylphenanthroline, can catalyze the borylation of arenes with high efficiency. nih.gov In a hypothetical direct synthesis of this compound, the likely starting material would be 1-chloro-2-ethoxybenzene. The reaction would involve treating this substrate with a boron source, like B₂pin₂, in the presence of an appropriate iridium catalyst.

These reactions are typically driven by the formation of a more stable C-B bond from a C-H bond, with the specific catalyst and ligand system playing a crucial role in the reaction's success and selectivity. nih.gov

Controlling the position of borylation on a substituted benzene (B151609) ring is a significant challenge. nih.gov The outcome is governed by a combination of steric and electronic factors dictated by the substituents. rsc.org

Electronic Effects : The ethoxy group (-OEt) is an activating, ortho-para directing group due to its electron-donating resonance effect. The chloro group (-Cl) is a deactivating, yet also ortho-para directing group due to the interplay of its inductive withdrawal and resonance donation.

Steric Effects : Iridium-catalyzed borylation is known to be highly sensitive to steric hindrance, generally favoring borylation at the least hindered C-H bond. rsc.org

In the case of 1-chloro-2-ethoxybenzene, the potential sites for borylation are positions 3, 4, 5, and 6. The steric bulk of the ethoxy group would likely disfavor borylation at the adjacent C-3 and C-6 positions. However, electronic activation by the ethoxy group favors these same positions. Achieving borylation specifically at the C-3 position to form the desired product would require careful selection of a catalyst system that can override the steric hindrance to favor the electronically activated position. nih.gov

Table 1: Analysis of Regioselectivity in the Borylation of 1-Chloro-2-ethoxybenzene

| Position | Relation to -Cl | Relation to -OEt | Steric Hindrance | Electronic Influence | Predicted Favorability |

|---|---|---|---|---|---|

| 3 | meta | ortho | High | High (Activated) | Moderate (Catalyst Dependent) |

| 4 | para | meta | Low | Moderate | High (Steric Control) |

| 5 | meta | para | Low | High (Activated) | High (Steric & Electronic) |

| 6 | ortho | - | High | Moderate | Low |

Indirect Synthetic Routes to this compound

Indirect routes rely on the conversion of a pre-existing functional group, typically a halide, into the boronic acid moiety.

A classic and reliable indirect method involves the formation of an organometallic intermediate from an aryl halide, followed by reaction with a boron electrophile. A plausible precursor for this route would be a di-halogenated derivative such as 1-bromo-3-chloro-2-ethoxybenzene.

The synthesis would proceed via the following steps:

Organometallic Formation : Selective metal-halogen exchange is performed. Due to the greater reactivity of the C-Br bond compared to the C-Cl bond, reacting 1-bromo-3-chloro-2-ethoxybenzene with a strong base like n-butyllithium or forming a Grignard reagent with magnesium would preferentially occur at the bromine-bearing carbon.

Borylation : The resulting organolithium or Grignard reagent is then quenched with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures.

Hydrolysis : The intermediate borate ester is hydrolyzed with an aqueous acid to yield the final this compound.

Table 2: Hypothetical Indirect Synthesis via Grignard Reaction

| Step | Reactants | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | 1-Bromo-3-chloro-2-ethoxybenzene | Magnesium (Mg) | 3-Chloro-2-ethoxyphenylmagnesium bromide | Formation of Grignard Reagent |

| 2 | 3-Chloro-2-ethoxyphenylmagnesium bromide | Trimethyl borate, B(OMe)₃ | Intermediate borate ester | Introduction of Boron Moiety |

| 3 | Intermediate borate ester | Aqueous Acid (e.g., HCl) | This compound | Hydrolysis to final product |

More complex, multi-step syntheses can be envisioned starting from other substituted benzene precursors. For example, one could start with 3-chloro-2-ethoxyaniline. The amino group could be converted into a diazonium salt, which could then potentially be transformed into a boronic acid. However, this transformation is less common and often lower-yielding than organometallic routes.

Another derivatization strategy involves starting with a molecule that already contains a boron group and then modifying the other substituents. For instance, synthesizing 2-ethoxyphenylboronic acid and then performing a regioselective chlorination could be a potential, albeit challenging, route due to the directing effects of both the ethoxy and boronic acid groups.

Reactivity and Mechanistic Investigations of 3 Chloro 2 Ethoxyphenylboronic Acid in Catalytic Transformations

Cross-Coupling Reactions Involving 3-Chloro-2-ethoxyphenylboronic Acid

Cross-coupling reactions are a cornerstone of carbon-carbon bond formation, and arylboronic acids are key reagents in many of these processes, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. While the general mechanism involving oxidative addition, transmetalation, and reductive elimination is well-established, specific details regarding the performance of this compound in this reaction are not documented in dedicated studies.

The choice of catalyst and ligand is crucial in optimizing Suzuki-Miyaura reactions, influencing reaction rates, yields, and functional group tolerance. However, there is no specific information available in the scientific literature detailing the screening or optimization of catalysts and ligands for cross-coupling reactions that specifically employ this compound. General principles suggest that electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) would likely be effective, but empirical data for this compound is absent.

Transmetalation, the transfer of the organic group from the boron atom to the palladium center, is a critical step in the Suzuki-Miyaura catalytic cycle. The kinetics and thermodynamics of this step are influenced by the substituents on the boronic acid. The electronic and steric effects of the chloro and ethoxy groups at the ortho and meta positions of this compound would be expected to impact the rate and efficiency of transmetalation. However, no studies providing kinetic data or thermodynamic parameters for this specific process have been identified.

The solvent system plays a significant role in the outcome of Suzuki-Miyaura couplings, affecting solubility, catalyst stability, and the rate of individual catalytic steps. A variety of solvents, including toluene, dioxane, and various alcohols, often in the presence of water and a base, are commonly used. There is, however, no published research that specifically investigates and optimizes the solvent effects for reactions involving this compound.

Alternative Cross-Coupling Platforms for this compound (e.g., Kumada, Negishi, Hiyama)

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods utilize different organometallic reagents. While it is conceivable that this compound could be converted to the corresponding organomagnesium (for Kumada coupling), organozinc (for Negishi coupling), or organosilicon (for Hiyama coupling) reagents, there is no evidence in the scientific literature of such transformations or their application in these alternative cross-coupling platforms.

C-C Bond Forming Reactions Beyond Traditional Cross-Coupling Utilizing this compound

Arylboronic acids can participate in a range of C-C bond-forming reactions other than traditional cross-coupling, such as conjugate additions and additions to carbonyl compounds. These reactions often proceed via different mechanistic pathways. A thorough search of the chemical literature did not yield any specific examples or mechanistic studies of this compound being used in such non-traditional C-C bond-forming reactions.

Functional Group Interconversions of the Boronic Acid Moiety in this compound

The boronic acid group is a versatile functional handle that can be transformed into a wide array of other functionalities, significantly enhancing the synthetic utility of the parent molecule. While specific studies exclusively detailing the functional group interconversions of this compound are not extensively documented in publicly available literature, the reactivity of arylboronic acids is well-established, allowing for a confident extrapolation of its expected chemical behavior. Key transformations include hydroxylation, amination, and halogenation.

Hydroxylation: The conversion of an arylboronic acid to a phenol (B47542) is a fundamental transformation. This is typically achieved through oxidation, with common reagents including hydrogen peroxide (H₂O₂), oxone, or N-oxides. The reaction generally proceeds via the formation of a boronate intermediate, followed by rearrangement and hydrolysis. For this compound, this would yield 3-Chloro-2-ethoxyphenol, a valuable intermediate in the synthesis of various complex organic molecules.

Amination: The direct conversion of the boronic acid to an amino group can be accomplished through several methods, including the Chan-Lam coupling reaction. This copper-catalyzed reaction typically employs an amine source, such as ammonia (B1221849) or an alkylamine, in the presence of an oxidant. This transformation would provide access to 3-Chloro-2-ethoxyaniline, a substituted aniline (B41778) derivative with potential applications in medicinal chemistry and materials science.

Halogenation: The boronic acid moiety can be readily replaced by a halogen atom (iodine, bromine, or chlorine) through halodeboronation. This reaction is often carried out using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or sources of electrophilic chlorine. The resulting 1-halo-3-chloro-2-ethoxybenzene compounds are versatile building blocks for further functionalization, particularly in cross-coupling reactions.

The following table summarizes the expected functional group interconversions for this compound based on established methodologies for arylboronic acids.

| Starting Material | Transformation | Reagents/Catalyst (General) | Expected Product |

| This compound | Hydroxylation | H₂O₂, NaOH | 3-Chloro-2-ethoxyphenol |

| This compound | Amination | Amine, Cu(OAc)₂, O₂ | 3-Chloro-2-ethoxyaniline |

| This compound | Iodination | NIS | 1-Iodo-3-chloro-2-ethoxybenzene |

| This compound | Bromination | NBS | 1-Bromo-3-chloro-2-ethoxybenzene |

Note: The reaction conditions and yields are generalized based on known transformations of arylboronic acids. Specific optimization for this compound would be required.

Stereoselective Transformations with this compound

Arylboronic acids are pivotal reagents in stereoselective synthesis, most notably in the construction of chiral biaryl compounds through asymmetric Suzuki-Miyaura coupling reactions. While specific examples detailing the use of this compound in stereoselective transformations are not prevalent in the surveyed literature, its application can be inferred from the general principles of asymmetric catalysis.

In a typical asymmetric Suzuki-Miyaura reaction, a chiral phosphine ligand coordinated to a palladium catalyst is employed to induce enantioselectivity in the coupling of an arylboronic acid with a prochiral aryl halide or triflate. The steric and electronic properties of the boronic acid play a crucial role in the efficiency and stereochemical outcome of the reaction. The presence of the ortho-ethoxy group and meta-chloro substituent in this compound would influence the approach of the substrate to the catalytic center, thereby impacting the enantiomeric excess of the resulting biaryl product.

A hypothetical stereoselective Suzuki-Miyaura coupling involving this compound is presented below:

| Aryl Halide/Triflate | Boronic Acid | Catalyst/Ligand (Example) | Product (Chiral Biaryl) |

| Prochiral Naphthyl Triflate | This compound | Pd₂(dba)₃ / (S)-SPhos | (S)-1-(3-Chloro-2-ethoxyphenyl)naphthalene |

Note: The specific ligand and reaction conditions would need to be empirically determined to achieve high enantioselectivity.

The resulting chiral biaryl compounds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for exhibiting biological activity or specific material properties.

Applications of 3 Chloro 2 Ethoxyphenylboronic Acid in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules using 3-Chloro-2-ethoxyphenylboronic Acid as a Building Block

The primary application of this compound in the synthesis of complex molecules is its role as a nucleophilic partner in the Suzuki-Miyaura coupling reaction. wikipedia.org This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl and vinyl-aryl structures. wikipedia.orgharvard.edu

The general mechanism involves three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with an organohalide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound (this compound), activated by a base, transfers its organic group (the 3-chloro-2-ethoxyphenyl moiety) to the palladium(II) center, displacing the halide. harvard.edu

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

Using this compound, chemists can efficiently couple its substituted phenyl ring to a variety of other molecular fragments. For instance, its reaction with an aryl bromide results in the formation of a complex, non-symmetrical biaryl scaffold. The presence of the chloro and ethoxy groups on the boronic acid is maintained throughout the reaction, yielding a product that is pre-functionalized for subsequent synthetic modifications.

Representative Reaction Scheme:

In this reaction, the C-B bond of this compound is replaced with a new C-C bond, linking it to the 'Aryl' group from the organohalide.

Strategic Role of this compound in the Construction of Carbon Scaffolds

The strategic value of this compound lies in the predictable and controlled manner in which it helps construct larger carbon scaffolds. The substituents on the phenyl ring are not merely passive spectators; they play a crucial role in directing the synthesis and defining the properties of the final molecule.

Steric and Electronic Influence: The ortho-ethoxy group exerts a significant steric and electronic influence on the Suzuki coupling reaction. It can affect the rate of transmetalation and the rotational barrier around the newly formed biaryl bond in the product. This conformational constraint can be a critical design element in creating molecules with specific three-dimensional shapes, such as ligands for enzymes or receptors.

Functional Handles for Further Chemistry: The chloro and ethoxy groups serve as valuable functional handles.

The chloro substituent can participate in further cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig amination) or act as a site for nucleophilic aromatic substitution, allowing for the introduction of additional complexity.

The ethoxy group can potentially be cleaved to reveal a phenol (B47542), providing another point for modification, such as etherification or esterification.

This built-in functionality makes this compound a highly efficient building block for creating libraries of compounds with diverse substitution patterns around a core biaryl scaffold.

Preparation of Heterocyclic Systems via Reactions of this compound

Beyond the synthesis of carbocyclic biaryls, this compound is a key reagent for synthesizing molecules containing heterocyclic rings, which are ubiquitous in pharmaceuticals and natural products. The Suzuki-Miyaura coupling is highly effective for coupling arylboronic acids with halo-substituted heterocycles. researchgate.net

By reacting this compound with partners such as bromopyridines, chloropyrimidines, or iodoimidazoles, complex aryl-heteroaryl structures can be assembled in high yield. researchgate.net The resulting products incorporate the 3-chloro-2-ethoxyphenyl motif into a larger heterocyclic system, a common strategy in medicinal chemistry to modulate properties like solubility, metabolism, and target binding. For example, coupling with a halopyridine can produce the corresponding arylpyridine, a scaffold found in numerous bioactive compounds. researchgate.net

Illustrative Coupling with a Heterocycle:

This approach allows for the direct installation of the substituted phenyl group onto a nitrogen-containing heterocycle, a crucial step in the synthesis of many biologically active molecules.

Modular Synthesis Approaches Employing this compound

Modular synthesis refers to a strategy where complex molecules are assembled from a set of interchangeable building blocks or "modules." nih.govchemrxiv.org The Suzuki-Miyaura reaction is exceptionally well-suited for this approach, and this compound is an ideal module. rsc.orgacs.org By keeping the boronic acid component constant, researchers can systematically vary the organohalide coupling partner to rapidly generate a library of analogues.

This modularity is highly valuable in drug discovery and materials science. For instance, in a lead optimization campaign, a medicinal chemist could couple this compound with dozens of different aryl and heteroaryl halides to explore the structure-activity relationship (SAR) of a new compound series. This systematic variation allows for the fine-tuning of a molecule's properties.

| Module A: Boronic Acid | Module B: Organohalide Partner (Ar-X) | Resulting Scaffold (Example) |

|---|---|---|

| This compound | 4-Bromotoluene | Biaryl with methyl substituent |

| This compound | 1-Bromo-4-methoxybenzene | Biaryl with methoxy (B1213986) substituent |

| This compound | 2-Chloropyridine | Aryl-pyridine heterocycle |

| This compound | 5-Bromopyrimidine | Aryl-pyrimidine heterocycle |

| This compound | Methyl 4-iodobenzoate | Biaryl with ester functionality |

Precursor for Pharmacologically Relevant Scaffolds and Lead Compounds

Substituted phenylboronic acids are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. arborpharmchem.comresearchgate.net The unique substitution pattern of this compound makes it a precursor for highly functionalized molecules designed to interact with biological targets. While specific drug synthesis pathways are often proprietary, the utility of closely related analogues in creating patented, biologically active compounds is well-documented.

For example, similar 4-chloro-2-fluoro-3-substituted-phenylboronic acids are cited as essential intermediates for the preparation of 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are classes of potent herbicides. google.com The synthesis relies on a Suzuki coupling to construct the core aryl-picolinate or aryl-pyrimidine scaffold. google.com

The role of building blocks like this compound is to provide a pre-organized arrangement of substituents that are known to be important for biological activity. The combination of a halogen atom (chloro), an alkoxy group (ethoxy), and their specific positional relationship is a common feature in many lead compounds developed during drug discovery campaigns. Therefore, this reagent is a valuable starting material for synthesizing novel molecular scaffolds that are screened for a wide range of pharmacological activities.

Computational and Theoretical Studies of 3 Chloro 2 Ethoxyphenylboronic Acid

Density Functional Theory (DFT) Calculations on the Electronic Structure of 3-Chloro-2-ethoxyphenylboronic Acid

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing valuable information on molecular geometries, electronic properties, and spectroscopic predictions.

For this compound, a DFT study would typically commence with a geometry optimization to find the lowest energy conformation. The presence of the ethoxy and chloro substituents at the ortho and meta positions, respectively, relative to the boronic acid group, creates the potential for various rotational isomers. DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G*, can determine the most stable arrangement of these groups.

A key output of DFT calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In a study on fluorinated phenylboronic acids, it was noted that the molecules are generally not planar. mdpi.com A similar non-planar arrangement would be expected for this compound. Furthermore, DFT calculations on other substituted phenylboronic acids have been used to analyze electronic transitions and predict excitation wavelengths. lodz.plbibliotekanauki.pl

Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, can provide a deeper understanding of the electronic structure. NBO analysis elucidates charge distribution on individual atoms and the nature of bonding and orbital interactions. For this compound, NBO analysis would quantify the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the ethoxy group, and how these influence the electron density at the boronic acid moiety. A computational study on monosubstituted phenylboronic acids demonstrated a good correlation between the NBO-calculated atomic charge of the acidic hydrogen and the experimental pKa values for para- and meta-substituted compounds. unair.ac.id

Table 1: Representative Calculated Electronic Properties for Substituted Phenylboronic Acids

This interactive table presents typical electronic property data that would be obtained from DFT calculations on this compound, based on values reported for analogous compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylboronic acid | -6.5 | -1.2 | 5.3 |

| 3-Aminophenylboronic acid | -5.8 | -0.9 | 4.9 |

| 4-Fluorophenylboronic acid | -6.7 | -1.1 | 5.6 |

| This compound (Predicted) | -6.4 | -1.3 | 5.1 |

Note: The values for this compound are predictive and not from direct experimental or computational results.

Molecular Dynamics Simulations of Reactions Involving this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While classical MD is not typically used to model the breaking and forming of covalent bonds in chemical reactions, it is invaluable for understanding intermolecular interactions, conformational changes, and solvent effects. youtube.comnih.gov

For reactions involving this compound, such as the Suzuki-Miyaura coupling, MD simulations could be employed to study several aspects:

Solvation and Aggregation: MD can model how molecules of this compound interact with each other and with solvent molecules. Phenylboronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, boroxines. nih.gov MD simulations could provide insights into the dynamics of this equilibrium in different solvent environments.

Conformational Dynamics: The flexibility of the ethoxy group and the rotation around the C-B bond can be studied using MD. This can reveal the dominant conformations in solution and how they might influence reactivity.

Interaction with Catalysts: In a catalytic cycle, MD can be used to simulate the approach of the boronic acid to the metal center of a catalyst and the initial binding events that precede the chemical reaction.

It is important to note that to simulate the chemical reaction itself, one would need to employ reactive force fields (ReaxFF) or ab initio molecular dynamics (AIMD). youtube.comnih.gov These methods are computationally much more demanding but can capture bond-breaking and bond-forming events. As of now, specific MD simulation studies focused on the reaction dynamics of this compound are not prevalent in the literature.

Prediction of Reactivity Trends for this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the electronic effects of the chloro and ethoxy substituents. Computational studies on other substituted aromatic compounds provide a framework for predicting these trends. ajpchem.org

The chlorine atom at the meta position is an electron-withdrawing group through induction, which would increase the Lewis acidity of the boronic acid. The ethoxy group at the ortho position is electron-donating through resonance, which would tend to decrease the Lewis acidity. The net effect on the acidity and reactivity will be a balance of these opposing influences.

Computational studies on substituted phenylboronic acids have shown that electron-withdrawing groups generally lead to lower pKa values (stronger acids). mdpi.comunair.ac.id For instance, the pKa of 4-fluorophenylboronic acid is 8.77, while that of the parent phenylboronic acid is around 8.83. mdpi.comwikipedia.org

Table 2: Predicted Reactivity Descriptors for Substituted Phenylboronic Acids

This interactive table showcases how computational methods can predict reactivity trends. The values are illustrative and based on general chemical principles.

| Derivative of this compound | Key Substituent | Predicted Effect on Lewis Acidity | Predicted Effect on Suzuki-Miyaura Reactivity |

| Introduction of a nitro group (NO₂) | Strongly electron-withdrawing | Increase | Decrease (due to reduced ipso-carbon nucleophilicity) |

| Introduction of a methoxy (B1213986) group (OCH₃) | Electron-donating | Decrease | Increase (due to enhanced ipso-carbon nucleophilicity) |

| Replacement of chloro with fluoro | More electronegative, weaker π-donor | Slight increase | Similar or slightly decreased |

Quantum Chemical Analysis of Transition States in Catalytic Cycles Featuring this compound

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of catalytic reactions by calculating the structures and energies of reactants, intermediates, products, and, most importantly, transition states. A full quantum chemical analysis of a catalytic cycle, such as the Suzuki-Miyaura coupling involving this compound, would provide a detailed energy profile of the entire reaction pathway.

The key steps in the Suzuki-Miyaura cycle that can be analyzed include:

Oxidative Addition: The addition of an aryl halide to the palladium(0) catalyst.

Transmetalation: The transfer of the phenyl group from the boron atom to the palladium center. This is often the rate-determining step and is where the boronic acid derivative is directly involved.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

A quantum chemical analysis would focus on the transition state of the transmetalation step. This would involve locating the transition state geometry and calculating its energy (the activation energy). The structure of the transition state would reveal the precise arrangement of the palladium catalyst, the boronate species, and the base that is typically required.

Studies on related systems have shown that the mechanism of transmetalation can be complex, and computational analysis is key to distinguishing between different proposed pathways. For example, computational studies have helped to clarify whether boronic esters can undergo transmetalation directly or if they must first be hydrolyzed to the boronic acid. acs.org A study on the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids suggested the possibility of an additional metal-oxygen chelation effect in the transition state for an ortho-methoxy-substituted compound, which was not observed for an ortho-chloro analog. beilstein-journals.org This highlights the subtle but crucial role that substituents play in dictating the reaction mechanism and selectivity, which could be thoroughly investigated for this compound using quantum chemical methods.

Emerging Research Directions and Future Perspectives for 3 Chloro 2 Ethoxyphenylboronic Acid

Development of Novel Catalytic Systems for 3-Chloro-2-ethoxyphenylboronic Acid Reactivity

The ortho-substitution pattern of this compound presents steric challenges that can hinder its participation in cross-coupling reactions. Consequently, a significant area of research is the development of novel catalytic systems that can efficiently facilitate its reactions, particularly the Suzuki-Miyaura coupling.

Recent advancements have focused on palladium complexes with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). These catalysts have demonstrated remarkable efficacy in coupling sterically hindered substrates. organic-chemistry.org For instance, robust acenaphthoimidazolylidene palladium complexes have shown high efficiency in Suzuki-Miyaura cross-coupling reactions of sterically demanding substrates with low catalyst loadings under mild conditions. organic-chemistry.org The "flexible steric bulk" and strong σ-donor properties of these NHC ligands are crucial for their high catalytic activity. organic-chemistry.org Such systems are expected to be highly effective for promoting the reactivity of this compound.

Beyond palladium, nickel-based catalytic systems are emerging as a cost-effective and powerful alternative. nih.govresearchgate.net Nickel catalysts, such as those supported by 1,3-bis(diphenylphosphino)propane (B126693) (dppp), have been shown to efficiently catalyze the cross-coupling of a wide range of phenols and boronic acids, including deactivated and heteroaromatic partners. researchgate.net The development of nickel catalysts for the C(sp2)–C(sp3) cross-coupling of arylboronic acids with α-halo boronic esters also opens new avenues for creating complex molecular architectures from this compound. nih.gov

Future research will likely focus on designing even more active and selective catalysts, potentially through high-throughput screening and computational modeling, to further broaden the scope of reactions involving this compound and other sterically demanding building blocks.

Table 1: Comparison of Catalytic Systems for Sterically Hindered Suzuki-Miyaura Coupling

| Catalyst System | Key Features | Potential Advantages for this compound |

|---|---|---|

| Palladium-NHC Complexes | High stability, strong σ-donor ligands, "flexible steric bulk" organic-chemistry.org | Overcomes steric hindrance, allows for lower catalyst loading, mild reaction conditions organic-chemistry.org |

| Nickel-Phosphine Complexes | Cost-effective, efficient for a broad range of substrates researchgate.net | Economical alternative to palladium, high functional group tolerance researchgate.net |

| Ligandless Palladium in Aqueous Media | Simplified reaction setup, environmentally friendly capes.gov.br | Reduced cost and environmental impact, simplified purification |

Integration of this compound in Flow Chemistry Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net The integration of this compound into flow chemistry methodologies is a promising research direction for the efficient and scalable synthesis of its derivatives.

Continuous-flow setups have been successfully developed for the synthesis of arylboronic acids and their subsequent use in Suzuki-Miyaura coupling reactions. organic-chemistry.orgrsc.org These systems can handle organolithium chemistry on a multigram scale, enabling the rapid synthesis of building blocks with reaction times of less than a second. organic-chemistry.orgacs.org Such technology could be adapted for the on-demand synthesis of this compound itself or its immediate conversion into more complex molecules.

Packed-bed reactors are another key technology in flow chemistry, particularly for heterogeneous catalysis and biphasic reactions. mit.eduthieme-connect.comresearchgate.netnih.gov These reactors, filled with a solid catalyst or support material, can be used for continuous-flow C-N and C-C cross-coupling reactions. mit.eduthieme-connect.comresearchgate.netnih.gov The use of packed-bed microreactors can significantly enhance reaction rates and efficiency. mit.eduthieme-connect.comresearchgate.netnih.gov Future work will likely involve the development of dedicated packed-bed systems for the Suzuki-Miyaura coupling of this compound with a variety of coupling partners.

Table 2: Flow Chemistry Approaches for Arylboronic Acid Chemistry

| Flow Chemistry Technique | Description | Relevance for this compound |

|---|---|---|

| Microreactor Synthesis | Utilizes micro-scale channels for rapid mixing and heat transfer organic-chemistry.orgacs.org | Enables fast and safe synthesis of the boronic acid and its derivatives organic-chemistry.orgacs.org |

| Packed-Bed Reactors | Continuous flow through a column containing a solid catalyst or support mit.eduthieme-connect.comresearchgate.netnih.gov | Facilitates continuous cross-coupling reactions with simplified catalyst separation mit.eduthieme-connect.comresearchgate.netnih.gov |

| Integrated Flow Systems | Combines synthesis and subsequent reactions in a single continuous process rsc.org | Streamlines the production of complex molecules from this compound |

Sustainable and Bio-Inspired Transformations of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to the development of transformations that utilize environmentally benign solvents, reduce waste, and employ renewable resources.

A significant focus is on performing Suzuki-Miyaura reactions in aqueous media. rsc.orgnih.govnih.govacs.org The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also be facilitated by water-soluble catalysts and ligands, which can be recycled and reused. nih.govacs.org For example, palladium nanoparticles dispersed in water have been shown to be effective catalysts for Suzuki-Miyaura reactions, eliminating the need for organic co-solvents and phosphine ligands. rsc.org

Furthermore, research into catalyst-free transformations of arylboronic acids is gaining traction. The oxidation of arylboronic acids to phenols, for instance, can be achieved using green oxidants like hydrogen peroxide in bio-based solvents such as lactic acid. technion.ac.ildntb.gov.uaresearchgate.net This approach avoids the use of heavy metal catalysts and tolerates a wide range of functional groups. technion.ac.ildntb.gov.uaresearchgate.net

Bio-inspired transformations represent a frontier in sustainable chemistry. While still in its early stages, the field of biocatalytic C-C bond formation holds immense promise. nih.govacs.orgresearchgate.netresearchgate.netnih.gov Researchers are exploring the use of enzymes, or the development of artificial metalloenzymes, to catalyze reactions like the Suzuki-Miyaura coupling in a highly selective and environmentally friendly manner. nih.govacs.org The application of such biocatalysts to substrates like this compound could revolutionize the synthesis of complex molecules.

Expansion of this compound Applications in Material Science

The unique substitution pattern of this compound makes its derivatives attractive candidates for the development of advanced materials with novel electronic and optical properties.

Arylboronic acids are key building blocks in the synthesis of conjugated polymers for organic electronics. The Suzuki-Miyaura coupling is a powerful tool for creating the C-C bonds that form the backbone of these polymers. By incorporating derivatives of this compound, it is possible to fine-tune the electronic properties, solubility, and morphology of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Another exciting application is in the field of chemical sensors. nih.govmdpi.comacs.orgrsc.org Polymers and materials containing boronic acid moieties can interact with diols, a functional group found in many biologically important molecules like sugars. nih.govmdpi.comnih.gov This interaction can be designed to produce a detectable signal, such as a change in fluorescence or an electrochemical response. mdpi.com Derivatives of this compound could be used to create sensors with tailored selectivity and sensitivity for specific analytes.

Table 3: Potential Material Science Applications of this compound Derivatives

| Application Area | Principle | Potential Contribution of this compound |

|---|---|---|

| Organic Electronics | Synthesis of conjugated polymers via Suzuki-Miyaura coupling | Tuning of electronic band gap, charge transport properties, and solubility |

| Chemical Sensing | Reversible binding of boronic acids to diols leading to a detectable signal nih.govmdpi.comnih.gov | Creation of selective sensors for carbohydrates and other biologically relevant diols nih.govmdpi.comnih.gov |

| Stimuli-Responsive Materials | pH-sensitive nature of the boronate ester bond nih.gov | Development of smart materials for drug delivery and tissue engineering nih.gov |

Exploration of Structure-Activity Relationships in Synthesized Compounds Derived from this compound

A deep understanding of the relationship between the molecular structure of a compound and its biological or material properties is crucial for rational design. For derivatives of this compound, the steric and electronic influence of the chloro and ethoxy groups is of paramount importance.

In medicinal chemistry, the biaryl scaffold, often synthesized via Suzuki-Miyaura coupling, is a common motif in drug candidates. The ortho-substituents on the phenyl ring can significantly impact the conformation of the biaryl system, which in turn affects its binding affinity to biological targets. The chlorine atom acts as a lipophilic, electron-withdrawing group, while the ethoxy group is a bulky, electron-donating group. This combination can lead to unique and potentially advantageous interactions with protein binding pockets. Systematic studies involving the synthesis of a library of compounds derived from this compound and the evaluation of their biological activity will be essential for identifying new therapeutic leads.

In material science, the substitution pattern will influence the solid-state packing and intermolecular interactions of the resulting materials. This can have a profound effect on properties such as charge mobility in organic semiconductors or the quantum yield of fluorescent materials. Computational modeling, in conjunction with experimental synthesis and characterization, will be a powerful tool for predicting the properties of materials derived from this compound and for guiding the design of new materials with optimized performance.

Q & A

Q. Methodological Insights :

- Electronic Effects : Chlorine reduces electron density at the boron site, slowing transmetallation in Suzuki couplings. Ethoxy groups enhance solubility but may deactivate the boronic acid.

- Steric Hindrance : Ortho-substituents reduce coupling efficiency; use bulky ligands (e.g., SPhos) or elevated temperatures (80–120°C) to improve yields .

Q. Example Protocol :

Dissolve 50 mg in 5 mL ethanol.

Layer with 3 mL hexane.

Store at 4°C for 7–14 days.

Collect data at 150 K (synchrotron recommended for low-symmetry crystals).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。